2-azabicyclo[2.1.1]hexan-3-one
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Overview
Description
2-Azabicyclo[211]hexan-3-one is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[2.1.1]hexan-3-one typically involves photochemical methods. One common approach is the formal cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions. This method leverages a polar-radical-polar relay strategy that includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of photochemical reactions and the availability of starting materials suggest that these methods could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexan-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials.
Mechanism of Action
The mechanism of action of 2-azabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its bicyclic structure. The compound can act as a versatile electrophile in ring-opening reactions with various nucleophiles, facilitating the formation of new chemical bonds . This reactivity is crucial for its role in medicinal chemistry and materials science.
Comparison with Similar Compounds
1-Azabicyclo[2.1.1]hexane: Similar in structure but differs in the position of the nitrogen atom.
Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.
Oxabicyclo[2.1.1]hexane: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.
Uniqueness: 2-Azabicyclo[2.1.1]hexan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1785611-04-2 |
---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.1 |
Purity |
95 |
Origin of Product |
United States |
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